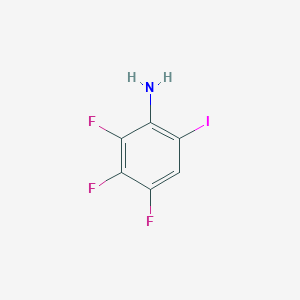

![molecular formula C12H23BO2 B2611883 4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane CAS No. 2375816-13-8](/img/structure/B2611883.png)

4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

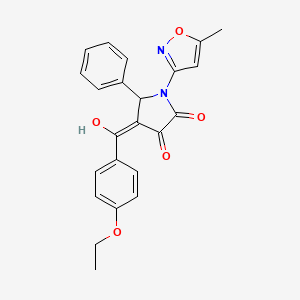

This compound is a type of organoboron compound, which are commonly used in organic chemistry for various reactions, including Suzuki-Miyaura cross-coupling reactions . The presence of the 1,3,2-dioxaborolane group indicates that this compound might be used as a boron source in such reactions .

Molecular Structure Analysis

The compound contains a cyclopropyl group (a three-membered carbon ring), which is known for its ring strain and reactivity. It also contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis .Chemical Reactions Analysis

As an organoboron compound, this substance could potentially be used in a variety of organic reactions, including coupling reactions and conjugate additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its organoboron and cyclopropyl groups. For example, organoboron compounds are typically stable in air but can react with water, and cyclopropyl groups are known for their ring strain .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of derivatives of 4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane has been explored for the development of new chemical entities. For example, the rhodium-catalyzed hydroboration of allyl phenyl sulfone has been utilized to prepare specific derivatives, characterized by single-crystal X-ray diffraction studies revealing no significant intermolecular or intramolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Building Blocks for Synthesis

These compounds serve as vital building blocks in the synthesis of biologically active molecules and materials. For instance, a derivative has been utilized as a new building block for the synthesis of silicon-based drugs, demonstrating the synthetic potential of these compounds in creating biologically active derivatives (Büttner et al., 2007).

Continuous Flow Synthesis

Adaptations to continuous flow synthesis have been developed to address issues associated with batch processes, showcasing the efficiency of producing these compounds on a larger scale, critical for industrial applications (Fandrick et al., 2012).

Mechanistic Insights and Catalysis

Research into the mechanisms of reactions involving these compounds has provided insights into stereoselectivity and catalysis. For example, density functional theory (DFT) calculations have been employed to investigate the asymmetric Simmons-Smith reaction using a chiral dioxaborolane ligand, elucidating the origins of stereoselectivity in the formation of enantiomerically enriched cyclopropanes (Wang et al., 2011).

Functional Materials and Sensing Applications

Further, derivatives of 4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane have been explored for the development of functional materials, such as new 4-substituted pyrene derivatives for H2O2 detection in living cells, highlighting the application of these compounds in biosensing technologies (Nie et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLRCSLJXJGKHV-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2611801.png)

![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)

![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)

![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2611813.png)

![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)

![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)